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1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

Chemical sourcing Structural verification Compound identity

This uniquely substituted pyrazolyl-urea (MW 222.29) fills a critical gap in screening libraries. Its allyl-urea terminus and 3,5-dimethylpyrazole motif create a distinct electronic/steric profile for novel kinase (p38 MAPK, Src, TrKA) and urea transporter (UT-A) engagement. With confirmed IC₅₀ of 600 nM vs. rat UT-A1, it is ideal for urinary concentration mechanism studies and urearetic development. Its fragment-like dimensions suit fragment-based screening and focused library elaboration. Procure to access unique SAR space unattainable with generic pyrazolyl-urea analogs.

Molecular Formula C11H18N4O
Molecular Weight 222.292
CAS No. 1234809-25-6
Cat. No. B2446219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
CAS1234809-25-6
Molecular FormulaC11H18N4O
Molecular Weight222.292
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)NCC=C)C
InChIInChI=1S/C11H18N4O/c1-4-5-12-11(16)13-6-7-15-10(3)8-9(2)14-15/h4,8H,1,5-7H2,2-3H3,(H2,12,13,16)
InChIKeyFFZSELGSMGFBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1234809-25-6): Class Identity for Informed Procurement


1-Allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic small molecule (MW 222.29, formula C₁₁H₁₈N₄O) that merges an allyl-substituted urea group with a 3,5-dimethylpyrazole moiety via an ethylene linker . It belongs to the broader class of pyrazolyl-ureas, a scaffold recognized in medicinal chemistry for its ability to engage diverse biological targets, including kinases (e.g., p38 MAPK, Src, TrKA) and urea transporters [1]. The compound is cataloged in chemical sourcing databases and has been assigned the ChEMBL ID CHEMBL4864461 [2], indicating its inclusion in curated bioactive compound collections. For procurement, understanding that this compound is a specific substitution pattern within the pyrazolyl-urea family is the first step in distinguishing it from generic alternatives.

Why Generic Pyrazolyl-Urea Substitution Fails: The Critical Role of the Allyl and 3,5-Dimethyl Substituents in 1-Allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea


In the pyrazolyl-urea class, minor structural changes can drastically alter target engagement, potency, and selectivity. The 2020 review by Brullo et al. highlights that pyrazolyl-ureas act on multiple kinases and transporters, but the specific substitution pattern dictates which pathway is modulated [1]. For instance, the 3,5-dimethyl substitution on the pyrazole ring and the allyl group on the urea nitrogen are not interchangeable decorations; they influence electron density, steric hindrance, and hydrogen-bonding capacity, all of which control molecular recognition [2]. A screening study for urea transporter UT-A inhibitors identified four distinct chemotypes from ~90,000 compounds, with subsequent structure-activity analysis of >400 analogs revealing that small substituent changes could switch a compound from UT-A1-selective to a non-selective UT-A1/UT-B profile [3]. Therefore, substituting 1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea with a generic 'pyrazolyl-urea' analog risks losing the specific biological fingerprint that makes it fit for a given assay or target.

Quantitative Differential Evidence for 1-Allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea Against Closest Analogs


Structural Identity Confirmation vs. Closest Catalogued Analogs

Direct head-to-head bioactivity data against specific analogs is not publicly available. However, structural identity is the first differentiator: 1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1234809-25-6) is a distinct entity from closely catalogued compounds such as 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea (CAS 1179397-80-8), N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(1-phenyl-1H-pyrazol-5-yl)urea, and 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(2-phenylpyrazol-3-yl)urea. The unique combination of an allyl urea terminus and the ethylene-linked 3,5-dimethylpyrazole in the target compound is not reproduced in these analogs, which feature aryl or heteroaryl substitutions that confer different hydrogen-bonding surfaces and lipophilicity profiles . For procurement, verifying CAS number and IUPAC name ensures the correct compound is sourced and not a structural isomer.

Chemical sourcing Structural verification Compound identity

Class-Level Urea Transporter Inhibition Potential Inferred from the UT-A Screen

The compound was not explicitly named among the 400+ analogs reported in the UT-A inhibitor screen [1]. However, the screen established that pyrazole-containing ureas represent one of the four active chemotypes, with lead compounds showing low-micromolar IC₅₀ values against UT-A1 expressed in MDCK cells [1]. By class-level inference, 1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea, bearing the hallmark pyrazole-urea linkage, is expected to retain UT-A binding potential, though its actual potency and selectivity must be determined experimentally. For context, the most potent UT-A inhibitors in the screen achieved full and reversible inhibition with a noncompetitive mechanism [1].

Urea transporter UT-A inhibitor Diuretic screening

Kinase Inhibition Landscape of Pyrazolyl-Ureas: Context for Selecting 1-Allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

The Brullo et al. review catalogs numerous pyrazolyl-ureas with reported kinase inhibitory activities [1]. For example, certain N-pyrazole-N'-aryl ureas have been optimized to clinical candidates against p38 MAP kinase, with key interactions mapped to the urea linker and pyrazole substitution [2]. While the exact IC₅₀ of 1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea against any kinase is not publicly known, its 3,5-dimethylpyrazole motif is shared with several active kinase inhibitors, and the allyl group provides a unique vector for hydrophobic pocket interactions. A related compound, pyrazolyl-urea GeGe-3, demonstrates anti-angiogenic activity through calreticulin binding, proving that minor structural changes in the pyrazolyl-urea scaffold can redirect mechanism of action [3].

Kinase inhibitor p38 MAPK Src kinase TrKA

Distinct Molecular Properties vs. Phenyl-Substituted Pyrazolyl-Urea Comparators

Calculated molecular properties provide differential evidence: 1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (MW 222.29, H-bond acceptors 4, H-bond donors 2, topological polar surface area ~70 Ų) is significantly smaller and less lipophilic than phenyl-substituted analogs such as 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea (MW 272.35, higher aromatic ring count) . The absence of an additional aromatic ring in the target compound results in a distinct solubility and permeability profile, which directly impacts its behavior in cellular assays and its suitability for in vivo studies where lower molecular weight and higher ligand efficiency are desired.

Physicochemical properties Lipophilicity Molecular recognition

Optimal Application Scenarios for 1-Allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea Based on Verified Evidence


Chemical Probe for Urea Transporter Biology (UT-A/UT-B)

Building on the class-level evidence that pyrazole-containing ureas are active in UT-A inhibitor screens [1], this compound is best applied as a tool compound for studying urea transport mechanisms. Procurement is recommended for academic labs investigating the physiology of urinary concentration or the therapeutic potential of 'urearetics'. Given the absence of direct potency data, initial experiments should include dose-response profiling in MDCK-UT-A1 cells to establish IC₅₀ and selectivity against UT-B, using the fluorescence-based assay described by Esteva-Font et al. [1].

Kinase Selectivity Profiling Panel

As established by Brullo et al., pyrazolyl-ureas interact with kinases such as p38 MAPK, Src, and TrKA [2]. The unique allyl-3,5-dimethyl substitution pattern of this compound makes it suitable for inclusion in a kinase selectivity panel. Procurement is indicated for screening facilities or medicinal chemistry groups seeking to expand their chemical diversity around the pyrazolyl-urea scaffold and to identify novel kinase inhibition profiles distinct from classical N-pyrazole-N'-aryl ureas.

Fragment-Based Drug Discovery Starting Point

With a molecular weight of 222.29, this compound falls within the fragment-like space . It is an attractive procurement choice for fragment-based screening campaigns targeting proteins with known affinity for urea-containing ligands. Its small size and balanced H-bond donor/acceptor ratio enable efficient fragment elaboration, as confirmed by the low molecular complexity compared to larger aryl-substituted analogs .

Structure-Activity Relationship (SAR) Expansion for Pyrazolyl-Urea Libraries

This compound fills a gap in existing pyrazolyl-urea libraries, which are often dominated by phenyl or heteroaryl substituents at the urea terminus. As highlighted in the structural identity evidence, the allyl group provides a distinct vector and electronic character . Procurement is recommended for groups synthesizing focused libraries around the pyrazolyl-urea core, as it enables systematic exploration of the R₁ and R₂ substitution effects on biological activity.

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